

# A Comprehensive Technical Guide to H-Gln(Trt)-OH

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## Compound of Interest

Compound Name: *H-Gln(Trt)-OH*

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This guide provides an in-depth overview of N- $\delta$ -trityl-L-glutamine, commonly abbreviated as **H-Gln(Trt)-OH**. It is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side chain amide of glutamine is instrumental in preventing undesirable side reactions during the intricate process of peptide chain assembly.

## Physicochemical Properties

The fundamental molecular characteristics of **H-Gln(Trt)-OH** are summarized below. It is important to note the existence of both an anhydrous and a hydrated form, which differ in their molecular weight.

Property	Value	References
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	388.46 g/mol	[1][2][3]
Molecular Formula (Hydrate)	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub> ·H <sub>2</sub> O	[2][4]
Molecular Weight (Hydrate)	406.5 g/mol	[2][4]
CAS Number	102747-84-2	[1][2]
Appearance	White to off-white solid powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone	[3][5]
Storage Conditions	Store at 0°C to 8°C in a dark, inert atmosphere	[1][3]

## Role in Peptide Synthesis

**H-Gln(Trt)-OH** is a key building block in the synthesis of peptides and proteins.[1] The primary function of the trityl group is to protect the side-chain amide of the glutamine residue. This protection prevents unwanted chemical reactions, such as deamidation or cyclization, during the peptide elongation process.[6] The trityl group is stable under the basic conditions used for Fmoc group removal but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of peptide synthesis to yield the native glutamine residue.[6]

## Experimental Protocols

### General Protocol for Incorporation of **H-Gln(Trt)-OH** in Solid-Phase Peptide Synthesis (SPPS)

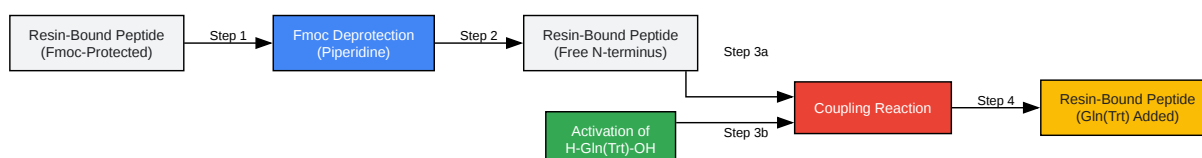
This protocol outlines the general steps for incorporating an **H-Gln(Trt)-OH** residue into a peptide chain using Fmoc-based solid-phase synthesis.

- **Resin Preparation:** Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

- **Fmoc Deprotection:** Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
- **Amino Acid Coupling:**
  - Dissolve **H-Gln(Trt)-OH** and a coupling agent (e.g., HBTU, HATU) in DMF.
  - Add a base, such as diisopropylethylamine (DIPEA), to the solution.
  - Add the activated **H-Gln(Trt)-OH** solution to the deprotected resin.
  - Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
- **Washing:** Wash the resin with DMF to remove unreacted reagents.
- **Repeat Cycle:** Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups.

## Logical Relationship in Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating **H-Gln(Trt)-OH** into a growing peptide chain during solid-phase peptide synthesis.



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Caption: Workflow for **H-Gln(Trt)-OH** incorporation in SPPS.

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